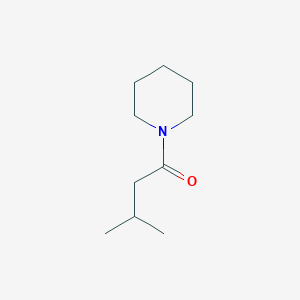

1-(3-Methylbutanoyl)piperidine

Description

1-(3-Methylbutanoyl)piperidine is a piperidine derivative featuring a 3-methylbutanoyl substituent attached to the nitrogen atom of the piperidine ring. The 3-methylbutanoyl group may influence lipophilicity, metabolic stability, and target engagement compared to other acyl or alkyl substituents on piperidine.

Properties

CAS No. |

18071-41-5 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

3-methyl-1-piperidin-1-ylbutan-1-one |

InChI |

InChI=1S/C10H19NO/c1-9(2)8-10(12)11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 |

InChI Key |

BCVHFAJWGDZJSA-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)N1CCCCC1 |

Canonical SMILES |

CC(C)CC(=O)N1CCCCC1 |

Synonyms |

3-Methyl-1-piperidino-1-butanone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on the substituent attached to the nitrogen atom. Below is a detailed comparison of 1-(3-Methylbutanoyl)piperidine with structurally analogous compounds:

Table 1: Comparative Analysis of Piperidine Derivatives

Key Findings:

Substituent Effects on Enzyme Inhibition: Top1 Inhibition: Piperidine derivatives with aminopropyl side chains (e.g., 3-dimethylaminopropyl) exhibit +++ Top1 inhibitory activity, whereas those lacking such groups (e.g., simple acyl chains) show reduced potency (+ or ++) . The 3-methylbutanoyl group in 1-(3-Methylbutanoyl)piperidine may confer moderate activity due to its intermediate lipophilicity. α-Glucosidase Inhibition: Hydrophilic substituents (e.g., hydroxy-methoxybenzyl in compound 6) enhance enzyme inhibition (IC₅₀ = 0.207 mM) by forming hydrogen bonds with the active site . In contrast, the 3-methylbutanoyl group’s aliphatic nature may limit polar interactions.

Receptor Binding and Pharmacophore Fit: Sigma-1 Receptor: Compounds like 1-(3-phenylbutyl)piperidine bind to S1R via salt bridges with Glu172 and hydrophobic interactions. Larger substituents (e.g., branched alkyl or aryl groups) improve cavity occupancy . The 3-methylbutanoyl group’s compact structure may limit binding compared to bulkier analogs.

Synthetic and Metabolic Considerations: Stability: Piperidine derivatives with electron-withdrawing groups (e.g., chlorophenyl in ) may exhibit enhanced stability but raise toxicity concerns. The 3-methylbutanoyl group, lacking such substituents, is likely metabolized via ester hydrolysis or β-oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.